3,7-Dihydroxy-1,9-dimethyldibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dihydroxy-1,9-dimethyldibenzofuran: is a chemical compound with the molecular formula C14H12O3 . It belongs to the class of dibenzofurans, which are polycyclic aromatic compounds consisting of a benzofuran fused to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dihydroxy-1,9-dimethyldibenzofuran typically involves the hydroxylation of 1,9-dimethyldibenzofuran. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The reaction is carried out under controlled temperature and pressure to ensure the selective hydroxylation at the 3 and 7 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3,7-Dihydroxy-1,9-dimethyldibenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of 1,9-dimethyldibenzofuran.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the available positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 1,9-Dimethyldibenzofuran.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,7-Dihydroxy-1,9-dimethyldibenzofuran is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemical processes .
Biology: In biological research, this compound is studied for its potential antioxidant and antimicrobial properties. It is used in assays to evaluate its effects on different biological systems and organisms .
Medicine: The compound’s potential therapeutic properties are being explored in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for further investigation in pharmacology .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 3,7-Dihydroxy-1,9-dimethyldibenzofuran involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups on the compound can form hydrogen bonds with active sites on enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound’s aromatic structure allows it to interact with cellular membranes and other hydrophobic regions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 3,7-Dimethoxy-1,9-dimethyldibenzofuran
- 2,7-Dihydroxy-4,5-dimethyl-dibenzofuran
- 1,9-Dimethyldibenzofuran
Comparison: Compared to its analogs, 3,7-Dihydroxy-1,9-dimethyldibenzofuran is unique due to the presence of hydroxyl groups at the 3 and 7 positions. This structural feature imparts distinct chemical and biological properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications .
Eigenschaften
CAS-Nummer |
35065-26-0 |
---|---|
Molekularformel |
C14H12O3 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
1,9-dimethyldibenzofuran-3,7-diol |
InChI |
InChI=1S/C14H12O3/c1-7-3-9(15)5-11-13(7)14-8(2)4-10(16)6-12(14)17-11/h3-6,15-16H,1-2H3 |
InChI-Schlüssel |
SCSANHGJZDQFTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1C3=C(O2)C=C(C=C3C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.